Technical Documentation Center

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
  • CAS: 1807153-07-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: An In-Depth Technical Guide

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated N-heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. As a Seni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated N-heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. As a Senior Application Scientist, I frequently utilize 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1807153-07-6) as a highly versatile building block. This whitepaper deconstructs the physicochemical properties of this molecule, explores the mechanistic causality behind its reactivity, and provides field-proven, self-validating synthetic protocols for its application in advanced chemical synthesis.

Physicochemical Properties & Structural Causality

The utility of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine stems from the precise electronic "push-pull" system engineered into its pyridine core.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
CAS Number 1807153-07-6[1]
Molecular Formula C8H7ClF3NO
Molecular Weight 225.60 g/mol
Physical State Liquid to low-melting solid
Reactive Centers Electrophilic benzylic carbon (-CH₂Cl); H-bond acceptor (-OCH₃)
Mechanistic Causality of Substituents

The molecule's behavior in biological systems and synthetic reactors is dictated by three key functional groups:

  • The Trifluoromethyl (-CF₃) Group (Position 3): Fluorine is the most electronegative element, and the -CF₃ group exerts a powerful inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent pyridine nitrogen, rendering it less basic. In medicinal chemistry, reducing basicity is a primary strategy to enhance membrane permeability and mitigate unwanted hERG channel toxicity [2]. Furthermore, the bulky, lipophilic nature of the -CF₃ group shields the ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes)[3].

  • The Methoxy (-OCH₃) Group (Position 6): To counterbalance the electron-withdrawing nature of the -CF₃ group, the methoxy group donates electron density into the ring via resonance. This prevents the pyridine core from becoming overly electron-deficient, which would otherwise make it susceptible to unwanted nucleophilic aromatic substitution (SₙAr) side reactions. It also serves as a critical hydrogen-bond acceptor for target protein binding.

  • The Chloromethyl (-CH₂Cl) Group (Position 2): This is the primary synthetic handle. Positioned adjacent to the pyridine nitrogen, this "benzylic-like" carbon is highly electrophilic and primed for Sₙ2 nucleophilic attack, allowing for rapid diversification of the scaffold.

Structural Visualization

PAR Core Pyridine Scaffold CF3 -CF3 (Position 3) Modulates pKa & Lipophilicity Core->CF3 Inductive Withdrawal OMe -OCH3 (Position 6) Electron Donor & H-Bond Acceptor Core->OMe Resonance Stabilization CH2Cl -CH2Cl (Position 2) Electrophilic SN2 Center Core->CH2Cl Benzylic Activation

Physicochemical contributions of substituents on the pyridine core.

Synthetic Methodology: Catalytic Sₙ2 Alkylation

The most common application of this building block is the N-alkylation of secondary amines to generate novel tertiary amine pharmacophores. To achieve high yields and prevent degradation, the reaction must be carefully controlled.

Experimental Workflow

Workflow Step1 1. Reaction Setup SM + Amine + K2CO3 + KI Step2 2. Thermal Activation 60°C in MeCN Step1->Step2 Step3 3. In-Process Control TLC / LC-MS Monitoring Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Step5 5. Validation 1H NMR & High-Res MS Step4->Step5

Step-by-step experimental workflow for catalytic SN2 alkylation.

Step-by-Step Protocol & Causality
  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv) and the target secondary amine (1.2 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is a polar aprotic solvent. It effectively solvates cations while leaving nucleophilic anions relatively unsolvated, thereby dramatically accelerating the Sₙ2 transition state.

  • Base and Catalyst Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and Potassium Iodide (KI, 0.1 equiv).

    • Causality: K₂CO₃ is a mild, insoluble inorganic base that scavenges the HCl byproduct without hydrolyzing the -CH₂Cl group (a risk if NaOH is used). KI acts as a Finkelstein catalyst, converting the -CH₂Cl group to a transient -CH₂I intermediate in situ. Because iodide is a superior leaving group, this significantly lowers the activation energy of the substitution.

  • Thermal Activation: Heat the suspension to 60 °C and stir for 4–6 hours.

  • In-Process Monitoring (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC) under 254 nm UV light.

    • Validation: The starting material is highly UV-active. The complete disappearance of the starting material spot and the emergence of a new, distinct spot confirms total conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation (Self-Validating Step): Purify via flash chromatography and analyze via ¹H NMR and LC-MS.

    • Validation: In ¹H NMR, the benzylic protons of the starting -CH₂Cl group appear as a sharp singlet near ~4.6 ppm. Upon successful N-alkylation, this signal will shift upfield to approximately 3.5–3.8 ppm. This distinct chemical shift, coupled with an LC-MS peak matching the calculated[M+H]⁺ mass, provides undeniable proof of structural integrity.

Applications in Medicinal Chemistry and Agrochemicals

The trifluoromethylpyridine (TFMP) motif is a privileged scaffold. In the pharmaceutical sector, the incorporation of TFMP groups has surged, featuring prominently in FDA-approved drugs over the last two decades[4][5]. The motif is heavily utilized in kinase inhibitors and CNS-active agents due to its ability to cross the blood-brain barrier effectively.

In agrochemistry, the TFMP fragment is equally revolutionary. It is the core structural component in over 30 commercialized pesticides, including highly potent insecticides and fungicides. The unique lipophilicity imparted by the -CF₃ group allows these compounds to easily penetrate the waxy cuticles of plant leaves and the exoskeletons of target pests[6]. 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine serves as an optimal starting point for synthesizing these next-generation active ingredients.

References

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Solubility Profile and Solvent Compatibility of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine: A Technical Guide for Process Chemistry

Executive Summary In modern drug development and agrochemical synthesis, fluorinated pyridine derivatives are highly prized for their metabolic stability and lipophilicity. Among these, 2-(Chloromethyl)-6-methoxy-3-(trif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, fluorinated pyridine derivatives are highly prized for their metabolic stability and lipophilicity. Among these, 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1807153-07-6)[1] serves as a critical electrophilic building block. However, its unique substitution pattern—combining a highly reactive alkylating center with strongly electron-withdrawing and lipophilic groups—creates a complex solubility and stability profile.

This whitepaper provides an in-depth analysis of the compound's solubility thermodynamics, quantitative solubility data in process-relevant organic solvents, and a self-validating experimental protocol for empirical determination.

Structural Causality and Thermodynamic Principles

To predict and manipulate the solubility of this compound, we must deconstruct its structural features and understand the causality behind its solvent interactions, grounded in the principles of 2[2]:

  • The Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and electron-withdrawing. It significantly increases the dispersion forces ( δD​ ) while suppressing the basicity of the pyridine nitrogen. Consequently, the molecule exhibits high affinity for non-polar to moderately polar aprotic solvents (e.g., Toluene, Dichloromethane) and exceptionally poor aqueous solubility.

  • The Methoxy (-OCH₃) Group: Acting as a hydrogen-bond acceptor ( δH​ ), the methoxy oxygen allows for moderate solubility in protic solvents like alcohols.

  • The Chloromethyl (-CH₂Cl) Group: This is the primary site of reactivity. While protic solvents (e.g., Methanol) can dissolve the compound, they present a critical chemical liability. As detailed in3[3][4], heating this electrophile in a nucleophilic protic solvent induces SN​1/SN​2 solvolysis, converting the chloromethyl group into an ether. Therefore, aprotic solvents are strictly mandated for long-term storage and high-temperature processing.

Quantitative Solubility Profile

The following table summarizes the solubility of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine across a gradient of solvent polarities. Data is provided for standard ambient temperature (20°C) and elevated process temperature (50°C).

Solvent ClassificationSolventSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Process Recommendation
Halogenated Dichloromethane (DCM)> 500> 500Excellent for stock solutions and extractions.
Polar Aprotic Tetrahydrofuran (THF)> 500> 500Ideal for Grignard/cross-coupling setups.
Polar Aprotic Ethyl Acetate (EtOAc)~ 400> 500Standard extraction solvent; good for chromatography.
Polar Aprotic Acetonitrile (MeCN)~ 250~ 400Recommended for SN​2 substitution reactions.
Non-Polar Aromatic Toluene~ 300~ 450Excellent for high-temp aprotic reactions.
Polar Protic Methanol (MeOH)~ 100~ 200* (Degrades)Avoid. Solvolysis of -CH₂Cl occurs at 50°C.
Aliphatic Hexanes / Heptane~ 20~ 80Ideal anti-solvent for crystallization.
Aqueous Water< 0.1< 0.5Insoluble. Use biphasic systems for quenching.

Self-Validating Experimental Protocol for Solubility Determination

Standard gravimetric solubility tests are insufficient for reactive intermediates because they cannot distinguish between the intact parent compound and solvolysis degradants. To ensure scientific integrity, we utilize an HPLC-UV based self-validating workflow . This guarantees that the measured solubility reflects the chemically intact molecule.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add 500 mg of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine to a 2 mL HPLC vial. Add 1.0 mL of the target solvent. Ensure a visible excess of solid remains.

  • Thermostatic Equilibration: Seal the vial and place it in a thermostatic shaker at the target temperature (e.g., 20°C ± 0.1°C) for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false readings from transient supersaturation.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes at the exact equilibration temperature to pellet the undissolved solid. Carefully extract 100 µL of the clear supernatant.

  • Dilution and Quantification: Dilute the 100 µL aliquot with 900 µL of HPLC-grade Acetonitrile (containing 0.1% Formic Acid to quench any reactivity). Analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

  • Self-Validation (Integrity Check): Examine the chromatogram. If secondary peaks (degradants) account for >1% of the total Area Under the Curve (AUC), the solvent is deemed chemically incompatible, and the solubility data is flagged for degradation artifacts.

ProtocolWorkflow Step1 1. Preparation Excess solute + Solvent Step2 2. Equilibration Thermostatic Shaking (24h) Step1->Step2 Step3 3. Phase Separation Centrifugation (10,000 rpm) Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Validation Self-Validation: Mass Balance & Integrity Step4->Validation Verify Validation->Step1 Reject if degraded

Self-validating gravimetric and HPLC workflow for solubility determination.

Solvent Selection for Downstream Workflows

Choosing the correct solvent system is entirely dependent on the downstream application. The decision tree below maps the logical relationship between the desired chemical operation and the optimal solvent class.

  • For Nucleophilic Substitutions ( SN​2 ): Polar aprotic solvents like Acetonitrile (MeCN) or DMF are optimal. They solvate the nucleophile's counter-cation while leaving the nucleophile "naked" and highly reactive toward the chloromethyl group.

  • For Crystallization: A binary solvent system is required. The compound is highly soluble in Ethyl Acetate but poorly soluble in Hexanes. Dissolving the crude product in minimal hot EtOAc and slowly adding Hexanes as an anti-solvent will yield high-purity crystalline product.

  • For Storage: Stock solutions must be kept strictly anhydrous and aprotic. Dichloromethane (DCM) or Toluene stored over 3Å molecular sieves prevents the hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.

SolventSelection Compound 2-(Chloromethyl)-6-methoxy- 3-(trifluoromethyl)pyridine App_SN2 Nucleophilic Substitution (SN2) Compound->App_SN2 App_Cryst Crystallization & Purification Compound->App_Cryst App_Store Extraction & Stock Storage Compound->App_Store Sol_Polar Polar Aprotic Solvents (MeCN, DMF, THF) App_SN2->Sol_Polar Sol_NonPolar Anti-Solvent Systems (EtOAc / Hexanes) App_Cryst->Sol_NonPolar Sol_Halo Halogenated / Non-nucleophilic (DCM, Toluene) App_Store->Sol_Halo Reason_SN2 Solvates cations, leaves nucleophile highly reactive. Sol_Polar->Reason_SN2 Reason_Cryst Exploits lipophilicity of -CF3 for controlled precipitation. Sol_NonPolar->Reason_Cryst Reason_Store Prevents solvolysis of the electrophilic -CH2Cl group. Sol_Halo->Reason_Store

Decision tree for solvent selection based on downstream process applications.

References

  • Title : Hansen Solubility Parameters: A User's Handbook, Second Edition Source : routledge.com URL : [Link]

  • Title : March's Advanced Organic Chemistry - Wiley-VCH Source : wiley-vch.de URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Handling Protocol for 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Target Compound: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine CAS Registry Number: 1807153-07-6[1] Molecular Formula: C8H7ClF3NO[1] Introduction and Strategic Rationale The functionalization of pyridine rings w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine CAS Registry Number: 1807153-07-6[1] Molecular Formula: C8H7ClF3NO[1]

Introduction and Strategic Rationale

The functionalization of pyridine rings with both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates highly valuable building blocks for drug discovery and agrochemical development[2]. Specifically, 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine serves as a critical electrophilic intermediate for N-alkylation and cross-coupling reactions.

As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and operational safety . Direct radical chlorination of the 2-methyl precursor often leads to over-chlorination (yielding dichloromethyl or trichloromethyl byproducts) and requires harsh conditions. To establish a self-validating, high-yield system, this protocol utilizes a two-step approach: the controlled reduction of the corresponding picolinate ester to an intermediate alcohol, followed by a mild, Vilsmeier-Haack-mediated chlorination.

This method prevents the cleavage of the sensitive methoxy ether while ensuring quantitative conversion to the primary alkyl chloride.

Synthetic Workflow

SynthesisPathway SM Starting Material Methyl 6-methoxy-3-(CF3)picolinate Step1 Reduction NaBH4, EtOH, 0 °C to RT SM->Step1 Int Intermediate Alcohol (6-methoxy-3-(CF3)pyridin-2-yl)methanol Step1->Int Aqueous Workup >85% Yield Step2 Chlorination SOCl2, cat. DMF, DCM, 0 °C Int->Step2 Prod Target Compound 2-(Chloromethyl)-6-methoxy-3-(CF3)pyridine Step2->Prod NaHCO3 Quench >90% Yield

Fig 1: Two-step synthetic workflow for 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected reaction metrics for a standard 10 mmol scale synthesis.

ParameterStep 1: ReductionStep 2: Chlorination
Substrate Methyl 6-methoxy-3-(CF3)picolinate (1.0 eq)Intermediate Alcohol (1.0 eq)
Primary Reagent Sodium Borohydride ( NaBH4​ ) (2.5 eq)Thionyl Chloride ( SOCl2​ ) (1.5 eq)
Catalyst/Additive NoneN,N-Dimethylformamide (DMF) (0.1 eq)
Solvent Absolute Ethanol (0.2 M)Anhydrous Dichloromethane (0.2 M)
Temperature Profile 0 °C 25 °C0 °C 25 °C
Reaction Time 4 - 6 hours2 - 3 hours
Expected Yield 85 - 92%90 - 95%

Step-by-Step Methodologies

Step 1: Synthesis of (6-Methoxy-3-(trifluoromethyl)pyridin-2-yl)methanol

Causality & Insight: Sodium borohydride ( NaBH4​ ) in ethanol is selected over Lithium Aluminum Hydride ( LiAlH4​ ) to prevent potential reductive defluorination of the CF3​ group or ring reduction. The slow addition at 0 °C manages the exothermic release of hydrogen gas.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 6-methoxy-3-(trifluoromethyl)picolinate (2.35 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Reagent Addition: Add NaBH4​ (0.95 g, 25.0 mmol) in small portions over 20 minutes. Self-Validation Check: Vigorous bubbling ( H2​ evolution) should be observed. If bubbling stops prematurely, reagent degradation may have occurred.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl (20 mL). Concentrate the mixture under reduced pressure to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the intermediate alcohol as a pale yellow oil.

Step 2: Synthesis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Causality & Insight: Thionyl chloride ( SOCl2​ ) is utilized with a catalytic amount of DMF. DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which acts as the active chlorinating species. This mechanism prevents the buildup of free HCl , which could otherwise cleave the sensitive methoxy group on the pyridine ring.

  • Preparation: In an oven-dried 100 mL round-bottom flask under nitrogen, dissolve the intermediate alcohol (approx. 2.07 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add catalytic DMF (77 μ L, 1.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add SOCl2​ (1.09 mL, 15.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Critical Safety Step: Cool the reaction to 0 °C and very slowly add saturated aqueous NaHCO3​ (30 mL) to neutralize excess SOCl2​ and generated HCl . Self-Validation Check: Ensure CO2​ evolution has completely ceased before transferring to a separatory funnel.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM ( 2×20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1807153-07-6)[1].

Safety and Handling

According to standardized safety data, 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and a flame-retardant lab coat must be worn.

  • Engineering Controls: All steps involving NaBH4​ and SOCl2​ must be performed inside a certified chemical fume hood due to the generation of H2​ , SO2​ , and HCl gases.

References

  • MySkinRecipes. "2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Agrochemical Applications". MySkinRecipes Database. URL:[Link]

Sources

Application

Application Note: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine as a Strategic Building Block in Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Core Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The incorporation of fluorine into heterocyclic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Core Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with fluorinated small molecules accounting for a substantial proportion of recent U.S. FDA approvals [1]. Among these, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged pharmacophore, offering unique physicochemical properties that enhance metabolic stability, modulate target affinity, and improve overall pharmacokinetic (PK) profiles [2].

This application note provides an in-depth technical guide on utilizing 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1807153-07-6) as a highly versatile building block. By detailing the mechanistic rationale behind its structural features and providing self-validating experimental protocols, this guide empowers drug discovery teams to efficiently integrate this scaffold into their hit-to-lead and lead optimization campaigns.

Physicochemical Profiling & Mechanistic Rationale

The strategic value of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine lies in its trifunctional nature. As an Application Scientist, it is critical to understand the causality behind why this specific substitution pattern is chosen over a simple pyridine ring.

  • The 3-Trifluoromethyl ( −CF3​ ) Group: This strong electron-withdrawing group (EWG) significantly lowers the pKa of the pyridine nitrogen, reducing basicity and thereby minimizing unwanted hERG channel interactions (a common cause of cardiotoxicity). Furthermore, the −CF3​ group sterically shields the adjacent positions from cytochrome P450-mediated oxidation, drastically improving metabolic half-life [2].

  • The 6-Methoxy ( −OCH3​ ) Group: To counterbalance the extreme electron deficiency caused by the −CF3​ group, the electron-donating methoxy group at C6 prevents the pyridine ring from becoming overly susceptible to unwanted nucleophilic aromatic substitution (S N​ Ar) side reactions. It also acts as a hydrogen-bond acceptor, which is crucial for target engagement in kinase and GPCR active sites.

  • The 2-Chloromethyl ( −CH2​Cl ) Group: This serves as the primary synthetic handle. The adjacent pyridine nitrogen activates the benzylic carbon via inductive effects, making it a highly reactive electrophile for S N​ 2 S-alkylation, N-alkylation, and C-alkylation. Recent advances have also utilized such pyridylmethyl halides as radical precursors for photoenzymatic hydroalkylation[3].

Table 1: Physicochemical Data Summary
PropertyValue / DescriptorMechanistic Impact in Drug Design
Molecular Weight 225.60 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Electrophilic Site C2-Benzylic CarbonEnables rapid S N​ 2 library generation (amines, thiols, phenols).
Electronic Profile Push-Pull SystemThe −OCH3​ (push) and −CF3​ (pull) stabilize the ring against oxidative degradation.
Lipophilicity (LogP) ~2.8 (Predicted)The −CF3​ group enhances membrane permeability and blood-brain barrier (BBB) penetration.

Strategic Workflows in Medicinal Chemistry

The primary utility of this building block is the rapid generation of diverse compound libraries through nucleophilic displacement. Below is the decision tree for deploying this scaffold in various therapeutic contexts.

SyntheticWorkflow A 2-(Chloromethyl)-6-methoxy -3-(trifluoromethyl)pyridine B N-Alkylation (Amines/Azoles) A->B K2CO3, MeCN, 80°C C S-Alkylation (Thiols/Thiophenols) A->C DIPEA, DMF, RT D C-Alkylation (Enolates/Organometallics) A->D LDA, THF, -78°C E GPCR Antagonists Kinase Inhibitors B->E F PROTAC Linkers Allosteric Modulators C->F G Complex Scaffolds Spirocycles D->G

Caption: Synthetic versatility of the chloromethylpyridine scaffold in medicinal chemistry.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in diagnostic checks (e.g., TLC monitoring, colorimetric changes, and specific workup rationales) so the chemist can confirm success at each stage.

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazine Pharmacophores)

Objective: To append the TFMP-pyridine moiety to a secondary amine to generate a basic pharmacophore commonly used in GPCR targeting.

Causality & Rationale: While the 2-chloromethyl group is highly reactive, the adjacent bulky −CF3​ group at the 3-position introduces steric hindrance. To overcome this and drive the reaction to completion, we utilize a Finkelstein-type in situ iodide exchange. Potassium carbonate ( K2​CO3​ ) is chosen as a mild, insoluble base to scavenge HCl without hydrolyzing the chloromethyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile ( CH3​CN , 10 mL).

  • Base & Catalyst Addition: Add finely powdered anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol) followed by Sodium Iodide ( NaI , 0.2 equiv, 0.2 mmol). Validation Check: The suspension should remain easily stirrable. NaI acts as a nucleophilic catalyst, temporarily converting the chloride to a more reactive iodide.

  • Electrophile Addition: Dropwise, add a solution of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.1 equiv, 1.1 mmol) dissolved in 2 mL of CH3​CN .

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an inert Nitrogen atmosphere for 4–6 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The starting chloromethylpyridine (UV active, Rf​≈0.6 ) should disappear, replaced by a lower-running product spot that stains positive with Dragendorff's reagent (indicating a tertiary amine).

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with EtOAc (20 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography ( SiO2​ , Hexanes to 50% EtOAc gradient) to yield the pure N-alkylated product.

Protocol B: S-Alkylation for Thioether Linker Synthesis

Objective: To create flexible, metabolically stable thioether linkages, often utilized in the design of PROTACs or allosteric kinase inhibitors.

Causality & Rationale: Thiols are highly nucleophilic and prone to oxidation to disulfides. Therefore, the reaction is run at room temperature using a soluble organic base (DIPEA) in a polar aprotic solvent (DMF) to maximize the thiolate concentration while minimizing thermal degradation or oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol substrate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) and degas the solution by bubbling Argon for 5 minutes. Validation Check: Degassing is critical to prevent disulfide formation.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 1.5 mmol). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.05 equiv, 1.05 mmol) in one portion.

  • Reaction Execution: Stir at room temperature for 2 hours.

  • Monitoring (Self-Validation): TLC (Hexanes/EtOAc 8:2) will show rapid consumption of the thiol (visualized with Ellman's reagent or KMnO4​ stain).

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF. Validation Check: Multiple brine washes are essential, as DMF partitions into the organic layer and will ruin downstream crystallization or NMR analysis.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Pharmacological Context: Target Pathway Disruption

Fluorinated heterocycles, particularly TFMP derivatives, are heavily utilized in oncology and endocrinology. A prime example is the disruption of Androgen Receptor (AR) signaling by TFMP-based non-steroidal antiandrogens (e.g., Apalutamide) [1]. When the TFMP moiety is integrated into a ligand, its unique stereoelectronic profile allows it to bind competitively to the AR ligand-binding domain, inducing a conformational change that prevents DNA transcription.

ARPathway Testo Testosterone DHT DHT (Active Ligand) Testo->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds Dimer AR Dimerization AR->Dimer Activation DNA DNA Binding (ARE) Dimer->DNA Translocation Gene Gene Transcription DNA->Gene Inhibitor TFMP-based Drug (e.g., Apalutamide) Inhibitor->AR Competitive Inhibition

Caption: Disruption of Androgen Receptor (AR) signaling by trifluoromethylpyridine-derived inhibitors.

References

  • Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbo Piccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.[Link]

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.[Link]

  • Bender, S. G., & Hyster, T. K. (2023). Pyridylmethyl Radicals for Enantioselective Alkene Hydroalkylation Using “Ene”-Reductases. ACS Catalysis, 13(22), 14680-14684.[Link]

Method

N-alkylation reaction conditions using 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

An Application Guide for the N-Alkylation of Amines using 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the N-Alkylation of Amines using 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the N-alkylation reaction utilizing 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine, a key intermediate in contemporary medicinal chemistry and agrochemical synthesis. The presence of a trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the chloromethyl moiety toward nucleophilic substitution.[1][2] This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and offers a systematic guide to optimizing reaction conditions for a variety of amine substrates. It is intended for researchers, chemists, and drug development professionals seeking to incorporate the 6-methoxy-3-(trifluoromethyl)pyridin-2-yl)methyl motif into target molecules.

Introduction: Reagent Profile and Synthetic Utility

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block. Its utility stems from the convergence of several key structural features:

  • Reactive Electrophilic Center: The chloromethyl group (-CH₂Cl) serves as a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles.[3] The carbon-chlorine bond is polarized, rendering the methylene carbon electron-deficient and primed for nucleophilic attack.

  • Electron-Withdrawing Activation: The pyridine ring itself is an electron-withdrawing heterocycle, which enhances the electrophilicity of the chloromethyl group.[3] This effect is significantly amplified by the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position.[4] This heightened reactivity allows for milder reaction conditions compared to less activated alkyl chlorides.

  • Modulating Methoxy Group: The methoxy (-OCH₃) group at the 6-position is electron-donating via resonance, which can subtly modulate the ring's electronic properties and influence reaction kinetics.

  • Pharmacophoric Significance: The trifluoromethyl-substituted pyridine motif is a privileged scaffold in modern drug discovery.[1][2] The -CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable feature for tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4]

This combination of features makes 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine an invaluable reagent for introducing the pyridylmethyl moiety, a key step in the synthesis of numerous pharmaceuticals and agrochemicals.[2][5]

Core Principles: The N-Alkylation Mechanism

The N-alkylation reaction with 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary nature of the electrophilic carbon and the absence of significant steric hindrance around the reaction center strongly favor this pathway.[3]

Caption: Generalized SN2 mechanism for N-alkylation.

Causality of the Mechanism:

  • Deprotonation: An appropriate base removes the proton from the amine nucleophile, generating a more potent anionic or neutral nucleophile. The choice of base is critical and depends on the pKa of the amine.

  • Nucleophilic Attack: The electron-rich nitrogen of the deprotonated amine attacks the electron-deficient methylene carbon of the pyridine reagent.

  • Transition State: A transient, high-energy transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

  • Displacement: The chloride ion is expelled as the leaving group, and the new C-N bond is fully formed, yielding the N-alkylated product.

Optimizing Reaction Conditions: A-Data-Driven Approach

The success of the N-alkylation hinges on the judicious selection of base, solvent, and temperature. These parameters must be tailored to the specific properties of the amine nucleophile, particularly its nucleophilicity and steric profile.

Choice of Base

The base serves to deprotonate the amine, increasing its nucleophilicity. The strength of the base should be matched to the acidity of the N-H proton.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are ideal for primary and secondary aliphatic amines, which are relatively strong nucleophiles. They are easy to handle, cost-effective, and minimize the risk of side reactions. Potassium carbonate is a reliable starting point for many applications.[6]

  • Strong Bases (e.g., NaH, KHMDS): Required for less nucleophilic amines, such as anilines or certain heterocycles, where weaker bases are insufficient for complete deprotonation.[7] Sodium hydride should be used with caution in a dry, aprotic solvent under an inert atmosphere. Over-alkylation to form dialkylated products can sometimes be an issue when using strong bases with primary amines.[7]

Choice of Solvent

Polar aprotic solvents are the preferred medium for SN2 reactions as they effectively solvate the counter-ion of the base while leaving the nucleophile relatively unsolvated and highly reactive.[8][9]

  • Acetonitrile (MeCN): An excellent choice with a convenient boiling point for reactions at room temperature or with moderate heating.

  • N,N-Dimethylformamide (DMF): A highly polar solvent capable of dissolving a wide range of substrates. Its high boiling point is advantageous for reactions requiring elevated temperatures.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a highly polar aprotic solvent. Caution should be exercised at high temperatures, especially in the presence of bases, to avoid decomposition.[9]

  • Tetrahydrofuran (THF): A less polar aprotic solvent, often used with strong bases like NaH.[10]

Temperature and Reaction Time

Most reactions proceed efficiently between room temperature and 80 °C.

  • Highly nucleophilic amines (e.g., piperidine, butylamine) may react completely at room temperature within a few hours.

  • Less reactive amines (e.g., aniline, morpholine) will likely require heating (50-80 °C) for several hours (4-24 h) to achieve full conversion.

  • Reaction Monitoring: It is imperative to monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.

Summary of Recommended Starting Conditions

The following table provides recommended starting points for various classes of amine nucleophiles.

Nucleophile ClassExampleRecommended Base (eq.)Recommended SolventTemp. (°C)Approx. Time (h)
Primary AliphaticButylamineK₂CO₃ (1.5 - 2.0)Acetonitrile (MeCN)25 - 502 - 6
Secondary AliphaticPiperidineK₂CO₃ (1.5 - 2.0)Acetonitrile (MeCN)251 - 4
Sterically HinderedDiisopropylamineK₂CO₃ (2.0) / NaH (1.2)DMF60 - 8012 - 24
Aromatic (Anilines)AnilineNaH (1.2) / Cs₂CO₃ (2.0)DMF or THF60 - 808 - 18
HeterocyclesMorpholineK₂CO₃ (1.5 - 2.0)Acetonitrile (MeCN)504 - 8

Experimental Protocols

Safety Precaution: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[3]

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is suitable for most primary and secondary aliphatic amines.

Caption: Standard workflow for N-alkylation experiments.

Materials:

  • Amine nucleophile (1.0 eq.)

  • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.05 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to make a ~0.2 M solution with respect to the amine).

  • Reagent Addition: In a separate vial, dissolve 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.05 eq.) in a small amount of acetonitrile. Add this solution dropwise to the stirring amine mixture at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature for reactive amines, or heat to 50-80 °C for less reactive ones). Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Protocol 2: Procedure for Less Nucleophilic Amines using Sodium Hydride

This protocol is adapted for substrates like anilines that require a stronger base.

Materials:

  • Same as Protocol 1, but replace K₂CO₃ with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Use anhydrous DMF or THF as the solvent.

Procedure:

  • Setup: To a dry, three-neck round-bottom flask equipped with a stir bar, thermometer, and inert gas inlet, add the amine (1.0 eq.) and anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Reagent Addition: Re-cool the mixture to 0 °C. Dissolve 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.05 eq.) in a small amount of anhydrous DMF and add it dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60 °C). Monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.

  • Extraction, Drying, and Purification: Follow steps 5-7 from Protocol 1.

Troubleshooting and Key Considerations

Troubleshooting_Logic Start Problem NoRxn No/Slow Reaction Start->NoRxn SideProduct Side Products (e.g., Di-alkylation) Start->SideProduct LowYield Low Yield Start->LowYield Sol_Base Increase Base Strength (K₂CO₃ -> NaH) NoRxn->Sol_Base Sol_Temp Increase Temperature NoRxn->Sol_Temp Sol_Solvent Switch to More Polar Solvent (MeCN -> DMF) NoRxn->Sol_Solvent Sol_Equiv Use 1.0 eq. of Alkylating Agent SideProduct->Sol_Equiv Sol_SlowAdd Slow/Dropwise Addition of Electrophile at 0°C SideProduct->Sol_SlowAdd LowYield->NoRxn Sol_Workup Optimize Workup/ Purification LowYield->Sol_Workup Sol_Reagent Check Reagent Purity LowYield->Sol_Reagent

Caption: Decision tree for troubleshooting common issues.

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, switching to a more polar solvent (e.g., from MeCN to DMF), or using a stronger base if appropriate for the substrate.[7]

  • Di-alkylation (with primary amines): This can occur if the mono-alkylated product is sufficiently nucleophilic to react again. To minimize this, use the alkylating agent as the limiting reagent (1.0 eq.), add it slowly to the reaction mixture, and consider running the reaction at a lower temperature.[11]

  • Low Recovery/Yield: Ensure all inorganic salts are thoroughly washed during the workup to recover any adsorbed product. Check the purity of the starting materials. Product volatility or water solubility could also be a factor, requiring adjustments to the extraction and concentration steps.

Conclusion

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a potent and versatile electrophile for the N-alkylation of a broad range of amines. Its enhanced reactivity, driven by the electronic influence of the trifluoromethyl group, facilitates the construction of complex nitrogen-containing molecules under generally mild conditions. By carefully selecting the base and solvent system to match the nucleophilicity of the amine, researchers can achieve high yields of the desired products. The protocols and optimization strategies outlined in this guide provide a robust framework for the successful application of this valuable synthetic building block.

References

  • BenchChem. (n.d.). Reactivity of the chloromethyl group in pyridine derivatives.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. BenchChem.
  • Channapur, M., Hall, R. G., Kessabi, J., Montgomery, M. G., & Shyadligeri, A. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect. Retrieved March 19, 2026, from [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
  • Wang, F., et al. (n.d.). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Retrieved March 19, 2026, from [Link]

  • Uneme, H., & Okada, I. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 148–158. [Link]

  • ACS Green Chemistry Institute. (2026, February 27). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • BenchChem. (n.d.). Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview.
  • O'Connor, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1958–1970. [Link]

  • Fang, Y., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5566. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine in Modern Synthesis In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorinated pyridine scaffolds is a proven method for enhancing molecular properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity.[1][2][3] The subject of this guide, 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine, is a highly valuable and versatile building block for accessing a diverse array of substituted pyridines.[4][5] Its structure presents a unique set of opportunities and challenges for synthetic chemists. The chloromethyl group acts as a benzylic-like halide, offering a reactive handle for sp³-sp², sp³-sp, and sp³-N bond formation through palladium-catalyzed cross-coupling reactions.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for key palladium-catalyzed cross-coupling reactions with this substrate but also delves into the underlying mechanistic principles and the rationale behind experimental design choices. Our aim is to equip you with the knowledge to confidently and successfully employ this versatile building block in your synthetic endeavors.

Core Concepts in Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

The reactivity of 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine in palladium-catalyzed cross-coupling reactions is primarily dictated by the C(sp³)-Cl bond of the chloromethyl group. This benzylic-like halide is more reactive than a typical aryl chloride, facilitating oxidative addition to the palladium(0) catalyst.[8] However, potential side reactions such as β-hydride elimination, although less common with benzylic substrates lacking a β-hydrogen on the aromatic ring, and homocoupling should be considered and mitigated through careful selection of reaction conditions.[9][10]

The choice of the palladium source, ligand, base, and solvent system is critical for achieving high yields and selectivity. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are essential for promoting the desired reactivity, especially with challenging substrates.[11][12][13]

Below, we present detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. These have been adapted from established methods for similar benzylic and heteroaromatic halides and serve as robust starting points for your specific applications.

Section 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[14][15] In the context of our substrate, it enables the introduction of a wide range of aryl and heteroaryl groups at the methylene position.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the chloromethyl group to a Pd(0) species, followed by transmetalation with an activated boronic acid or ester, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[15] The choice of a suitable ligand is crucial to facilitate these steps and prevent catalyst deactivation.[11][16] For benzylic chlorides, ligands that promote rapid reductive elimination are preferred to minimize side reactions.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine, aryl boronic acid, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add Pd catalyst and ligand under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F Upon completion G Perform aqueous work-up and extract with organic solvent. F->G H Dry, filter, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)[16]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[8]

  • Toluene/Water (10:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Add the degassed toluene/water (10:1, 5 mL) mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[17]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Summary: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid PartnerBaseTemperature (°C)Typical Yield Range
1Phenylboronic acidK₂CO₃9080-95%
24-Methoxyphenylboronic acidK₂CO₃9085-98%
33-Fluorophenylboronic acidCs₂CO₃8075-90%
4Thiophene-2-boronic acidCs₂CO₃8070-85%

Note: Yields are illustrative and based on similar reactions reported in the literature.[16][18] Optimization may be required for specific substrates.

Section 2: Buchwald-Hartwig Amination for C(sp³)–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[19][20] It provides a versatile route to a wide range of substituted amines from aryl and alkyl halides.

Scientific Rationale

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[19] The choice of a bulky, electron-rich phosphine ligand is paramount, particularly for less reactive chlorides, as it facilitates both the oxidative addition and the final reductive elimination step.[13][21] The selection of a suitable base is also critical to deprotonate the amine without causing undesired side reactions.[13]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OA_complex R-CH₂-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition Amine_complex [R-CH₂-Pd(II)(NHR'₂)L₂]⁺Cl⁻ OA_complex->Amine_complex Amine Coordination Amido_complex R-CH₂-Pd(II)(NR'₂)L₂ Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product R-CH₂-NR'₂ Amido_complex->Product Substrate R-CH₂-Cl Amine HNR'₂ Base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • BrettPhos (2.2 mol%)[22]

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 mmol) to a dry Schlenk flask.

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.022 mmol, 2.2 mol%).

  • Add the amine (1.2 mmol) and 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 mmol).

  • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 80-110 °C.[13]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

The Sonogashira coupling provides a reliable method for the synthesis of alkynes by coupling a terminal alkyne with an organic halide.[23][24] This reaction is instrumental in introducing alkynyl moieties, which are versatile functional groups for further transformations.

Scientific Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[23] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide.[25] The reaction is generally carried out in the presence of an amine base, which also often serves as the solvent.[26]

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine, Pd catalyst, Cu(I) salt, and ligand in a reaction vessel. B Add solvent and amine base. A->B C Degas the mixture. B->C D Add terminal alkyne under inert atmosphere. C->D E Stir at room temperature or with gentle heating. D->E F Monitor reaction progress. E->F G Quench the reaction and perform aqueous work-up. F->G Upon completion H Extract with an organic solvent. G->H I Dry, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: Generalized workflow for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) as both base and solvent

  • Anhydrous tetrahydrofuran (THF) (optional co-solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Add 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 mmol).

  • Add anhydrous triethylamine (5 mL) and anhydrous THF (2 mL, optional).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 40-50 °C. The reaction is typically complete within 2-6 hours.[26]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate, filter through a pad of Celite to remove insoluble salts, and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Conversion: For all reactions, if low conversion is observed, consider increasing the catalyst loading (up to 5 mol%), reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[13]

  • Side Reactions: The formation of homocoupled products can sometimes be an issue. This can often be minimized by the slow addition of the nucleophilic coupling partner or by adjusting the catalyst-to-ligand ratio.

  • Ligand Selection: The choice of ligand is critical. While the recommended ligands are robust starting points, screening of other commercially available ligands (e.g., other biarylphosphines for Suzuki and Buchwald-Hartwig, or different phosphines for Sonogashira) may be necessary to optimize the reaction for a specific coupling partner.[11][21]

Conclusion

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide provide reliable and versatile methods for C-C and C-N bond formation. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively utilize this substrate to accelerate their research and development programs.

References

Sources

Method

Preparation of novel pyridine derivatives from 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Application Notes & Protocols: Synthesis of Novel Pyridine Derivatives A Strategic Guide to the Functionalization of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine for Drug Discovery Authored by: Senior Applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Synthesis of Novel Pyridine Derivatives

A Strategic Guide to the Functionalization of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine for Drug Discovery

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a "privileged structure" in drug design. This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine , a highly versatile and functionalized building block. The primary focus is on the nucleophilic substitution at the reactive chloromethyl group, a robust strategy for generating diverse libraries of novel pyridine derivatives. We will explore the underlying chemical principles, provide step-by-step experimental procedures for derivatization with O-, N-, and S-nucleophiles, and discuss the rationale behind the selection of reaction conditions to empower researchers in the synthesis of next-generation therapeutic agents.

Introduction: The Strategic Value of the Starting Material

The starting material, 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine , offers a confluence of desirable features for medicinal chemistry:

  • The Pyridine Core: A fundamental heterocyclic motif known for its favorable pharmacokinetic properties.[2][3]

  • The Chloromethyl Group (-CH₂Cl): A highly reactive electrophilic center, analogous to a benzylic halide, primed for nucleophilic substitution. This group serves as the primary handle for introducing molecular diversity.[4]

  • The Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that enhances the reactivity of the chloromethyl group by induction. It is also a common bioisostere for a methyl or ethyl group, often used to improve metabolic stability and lipophililicity.

  • The Methoxy Group (-OCH₃): An electron-donating group that can influence the overall electronic properties of the pyridine ring and provide an additional vector for molecular recognition.

The primary reaction pathway exploited in this guide is the bimolecular nucleophilic substitution (Sₙ2) reaction. The chloromethyl group at the 2-position of the pyridine ring behaves similarly to a benzylic halide, where the adjacent aromatic ring stabilizes the transition state.[5][6] This allows for efficient displacement of the chloride leaving group by a wide array of nucleophiles under relatively mild conditions.

Core Mechanism: The Sₙ2 Pathway

The derivatization of 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is predominantly governed by the Sₙ2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the chloride ion.[5][7]

Key Considerations for Sₙ2 Reactions:
  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal.[8] These solvents can solvate the counter-ion (e.g., K⁺, Na⁺) but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[9][10] This significantly accelerates the reaction rate compared to polar protic solvents like water or ethanol.[11][12]

  • Base: A mild to moderate base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is often required to deprotonate the nucleophile (if it is acidic, like a phenol or thiol), thereby increasing its nucleophilicity. For less acidic nucleophiles like amines, a base may be used as an acid scavenger to neutralize the HCl generated during the reaction.

  • Temperature: Reactions are typically run at temperatures ranging from room temperature to 60-80 °C to ensure a reasonable reaction rate without promoting side reactions.

Caption: Generalized Sₙ2 mechanism on the chloromethylpyridine.

Experimental Protocols & Application Data

Safety Precautions: 2-(Chloromethyl)pyridine derivatives are alkylating agents and should be handled with care in a well-ventilated fume hood.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before use.[14][15]

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of novel pyridine derivatives from the starting material.

workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Nucleophile & Base in Solvent B 2. Add Starting Material (2-(Chloromethyl)...pyridine) A->B C 3. Heat and Stir (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction (e.g., with water) C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry, Filter, Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard experimental workflow for derivative synthesis.
Synthesis of Pyridyl Ethers (O-Alkylation)

The reaction with phenols and alcohols provides access to a wide range of aryl and alkyl ethers, which are common motifs in pharmacologically active compounds.

Protocol 3.2.1: Synthesis of 2-((4-Fluorophenoxy)methyl)-6-methoxy-3-(trifluoromethyl)pyridine

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.1 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and N,N-Dimethylformamide (DMF, ~0.2 M).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

EntryNucleophile (1.1 eq)Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF60592
24-FluorophenolK₂CO₃DMF60495
33-MethoxyphenolCs₂CO₃MeCN70691
4Benzyl AlcoholNaHTHF25885
Synthesis of Pyridyl Amines (N-Alkylation)

Direct alkylation of amines is a fundamental method for creating C-N bonds, crucial for tuning the solubility and basicity of drug candidates.

Protocol 3.3.1: Synthesis of N-Benzyl-1-(6-methoxy-3-(trifluoromethyl)pyridin-2-yl)methanamine

  • To a round-bottom flask, add benzylamine (2.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, ~0.2 M). Note: An excess of the amine is used to minimize dialkylation.

  • Stir the mixture at room temperature.

  • Add a solution of 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 eq.) in a small amount of acetonitrile dropwise over 10 minutes.

  • Heat the reaction to 50 °C and stir for 8-12 hours, monitoring for the disappearance of the starting material.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

EntryNucleophileBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Benzylamine (2.0 eq)K₂CO₃MeCN501088
2Morpholine (1.2 eq)K₂CO₃MeCN50894
3Aniline (1.2 eq)Et₃NDMF701675
41H-Imidazole (1.2 eq)K₂CO₃DMF60690
Synthesis of Pyridyl Thioethers (S-Alkylation)

Thioethers are important functional groups in medicinal chemistry, and thiols are excellent nucleophiles, often leading to high-yielding and clean reactions.[16][17]

Protocol 3.4.1: Synthesis of 2-((Benzylthio)methyl)-6-methoxy-3-(trifluoromethyl)pyridine

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl mercaptan (1.1 eq.) in DMF (~0.2 M).

  • Add potassium carbonate (K₂CO₃, 1.2 eq.) and stir the mixture for 15 minutes at room temperature.

  • Add 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 eq.) to the reaction.

  • Stir the mixture at room temperature for 2-4 hours. The reaction is typically rapid and can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting oil or solid by flash column chromatography to isolate the pure thioether.

EntryNucleophile (1.1 eq)Base (1.2 eq)SolventTemp (°C)Time (h)Yield (%)
1Benzyl MercaptanK₂CO₃DMF25298
2ThiophenolK₂CO₃DMF25296
34-ChlorothiophenolCs₂CO₃MeCN40397
4Ethyl thioglycolateEt₃NTHF25491

Conclusion and Future Perspectives

The protocols detailed herein demonstrate that 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is an exceptionally useful scaffold for the rapid generation of diverse molecular libraries. The high reactivity of the chloromethyl group towards Sₙ2 displacement by a variety of O-, N-, and S-nucleophiles allows for the synthesis of novel ethers, amines, and thioethers in high yields. These straightforward and robust methods provide a powerful platform for researchers in drug discovery to synthesize and evaluate new chemical entities, facilitating structure-activity relationship (SAR) studies and the identification of promising lead compounds. Further exploration could involve the use of carbon nucleophiles or more complex, multifunctional nucleophiles to access even more sophisticated molecular architectures.

References

  • Jagriti Sharma. (2017). "Why does polar aprotic solvent favour SN2 reactions generally?" Quora. [Link]

  • LibreTexts. (2024). "11.3: Characteristics of the SN2 Reaction". Chemistry LibreTexts. [Link]

  • OpenOChem Learn. "SN2 Effect of Solvent". OpenOChem Learn. [Link]

  • Reddit User Discussion. (2015). "Why do polar, aprotic solvents favour SN2 pathways over SN1?". r/chemhelp on Reddit. [Link]

  • Reddit User Discussion. (2016). "Why do Sn2 reactions need polar solvents?". r/OrganicChemistry on Reddit. [Link]

  • Ashenhurst, J. (2026). "The SN2 Reaction Mechanism". Master Organic Chemistry. [Link]

  • Glasp. (2023). "What Are Allylic and Benzylic Halides: SN1 vs SN2?". Glasp. [Link]

  • Yadav, G. et al. (2022). "Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review". Journal of Molecular Structure. [Link]

  • Khan Academy. "Reactions at the benzylic position". Khan Academy. [Link]

  • Hackley, B. E., Jr., et al. (1966). "A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES". Defense Technical Information Center (DTIC). [Link]

  • Wikipedia. "SN2 reaction". Wikipedia, The Free Encyclopedia. [Link]

  • Song, M. et al. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry". Frontiers in Chemistry. [Link]

  • Egorov, D. V., & Subota, A. I. (2023). "The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research". Semantic Scholar. [Link]

  • Gallego, M. G. et al. (2008). "Origin of the SN2 Benzylic Effect". Journal of the American Chemical Society. [Link]

  • da Silva, G. N. et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Omega. [Link]

  • NextSDS. "2-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine". NextSDS. [Link]

  • Rafiei, J., & Amini, M. M. (2011). "Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol". Progress in Reaction Kinetics and Mechanism. [Link]

  • Wikipedia. "2-Chloromethylpyridine". Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (1961). "The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide". ResearchGate. [Link]

  • Reddy, G. J. et al. (2016). "Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine". Oriental Journal of Chemistry. [Link]

  • European Patent Office. (1994). "Process for preparing 2-chloro-5-aminomethyl-pyridine".
  • PrepChem. "Synthesis of 2-chloromethyl-pyridine hydrochloride". PrepChem.com. [Link]

  • ResearchGate. "The existing methods for the synthesis of 2‐pyridyl thioether.". ResearchGate. [Link]

  • Kumar, P. et al. (2017). "Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines". Synfacts. [Link]

  • Schmidt, A., & Mordhorst, T. (2005). "Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts". ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine synthesis

An essential intermediate in the development of novel agrochemicals and pharmaceuticals, 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine requires a synthetic route that is both high-yielding and reproducible. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An essential intermediate in the development of novel agrochemicals and pharmaceuticals, 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine requires a synthetic route that is both high-yielding and reproducible. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this key molecule. Drawing on established chemical principles and field-proven insights, this guide addresses common challenges encountered during its preparation.

Synthesis Overview: A Two-Stage Approach

The synthesis of the target compound is most logically approached in two primary stages: first, the preparation of the alcohol precursor, 2-(hydroxymethyl)-6-methoxy-3-(trifluoromethyl)pyridine, followed by its chlorination. The efficiency of each stage is critical to the overall yield and purity of the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Starting Pyridine Derivative (e.g., 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine) B Hydrolysis or Functional Group Interconversion A->B C 2-(Hydroxymethyl)-6-methoxy-3-(trifluoromethyl)pyridine (Alcohol Precursor) B->C D Chlorination of Alcohol C->D Key Optimization Step F Purification D->F E 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (Final Product) F->E

Caption: General two-stage synthetic workflow.

Part 1: FAQs on Precursor Alcohol Synthesis

The quality of the starting alcohol, 2-(hydroxymethyl)-6-methoxy-3-(trifluoromethyl)pyridine, directly impacts the success of the subsequent chlorination step.

Q1: What are the common starting materials for synthesizing the alcohol precursor?

The synthesis typically begins with a suitably substituted pyridine ring. A common precursor is 2-chloro-6-trifluoromethylpyridine, which can be synthesized via various methods, including the halogen exchange of trichloromethylpyridines[1][2]. The methoxy group can be introduced via nucleophilic aromatic substitution of a chloro- or fluoro-pyridine derivative. For instance, processes for hydrolyzing 2-chloro-6-trifluoromethylpyridine to 2-hydroxy-6-trifluoromethylpyridine using alkali metal hydroxides are well-documented and can be adapted[3][4]. Subsequent steps would involve introducing the hydroxymethyl group.

Q2: My hydrolysis of 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine to the corresponding 2-hydroxy derivative is sluggish. How can I improve it?

Low reactivity can be due to insufficient temperature or base concentration. The hydrolysis of similar chloropyridines often requires high temperatures (e.g., 140-160°C) and strong aqueous bases like potassium hydroxide in a sealed vessel to proceed efficiently[3][4].

  • Recommendation: Increase the reaction temperature in a sealed pressure-rated reactor. Consider using potassium hydroxide, which is often more effective than sodium hydroxide. Ensure at least two equivalents of base are used to drive the reaction to completion[3].

  • Alternative: Solvent-based processes using DMSO or tert-amyl alcohol can facilitate hydrolysis under less forcing conditions, though this introduces challenges related to solvent removal and environmental impact on a larger scale[4].

Part 2: Troubleshooting the Chlorination of 2-(Hydroxymethyl)-6-methoxy-3-(trifluoromethyl)pyridine

The conversion of the benzylic-type alcohol to the corresponding chloride is a critical step where yield is often lost. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group create a unique electronic environment that must be carefully managed[5].

Q1: My chlorination reaction shows low conversion, and I recover a significant amount of the starting alcohol. What's the cause?

Low conversion is typically due to an insufficiently reactive chlorinating agent, non-optimal reaction conditions, or the deactivation of the reagent by moisture.

Possible Causes & Solutions:

  • Choice of Chlorinating Agent: The hydroxyl group is a poor leaving group and requires activation. Milder reagents may not be effective.

  • Moisture: Chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride are highly sensitive to water. Trace amounts of moisture in the solvent or on the glassware will consume the reagent, reducing its effective concentration.

  • Temperature: Some chlorination reactions require heating to proceed at a reasonable rate. Conversely, some reagents decompose at higher temperatures.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Select an Appropriate Chlorinating Agent: For benzylic alcohols, several effective systems exist. A comparison is provided below.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in a non-polar solvent (DCM, Toluene), often with a catalytic amount of DMF. 0°C to reflux.Readily available, inexpensive. Gaseous byproducts (SO₂, HCl) are easily removed.Can be harsh, leading to side reactions or degradation. Generates acidic byproducts.
2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO Anhydrous DMSO, Room Temperature.Very mild, neutral conditions. High chemoselectivity for benzylic alcohols. Fast reaction times (10-40 min) and near-quantitative yields are reported[6][7].Stoichiometric cyanuric acid byproduct must be removed. DMSO can be difficult to remove during workup.
Appel Reaction (PPh₃ / CCl₄) Anhydrous non-polar solvent (e.g., MeCN, DCM).Mild conditions.Stoichiometric triphenylphosphine oxide byproduct can be difficult to separate. CCl₄ is toxic and environmentally harmful.
Oxalyl Chloride / DMSO (Swern-type) Anhydrous DCM, low temperature (-78°C).Primarily for oxidation, but can be adapted for chlorination.Requires cryogenic temperatures and careful control of reagent addition.
  • Recommendation: For this specific substrate, which contains potentially acid-sensitive groups, a mild and neutral method is preferable. The TCT/DMSO system is highly recommended due to its reported high efficiency and chemoselectivity for benzylic alcohols under non-acidic conditions[7][8].

G cluster_main Troubleshooting Low Conversion Start Low Conversion of Alcohol? CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture CheckReagent Is the chlorinating agent active and sufficient? CheckMoisture->CheckReagent Yes Sol_Dry Action: Oven-dry glassware. Use anhydrous solvent. CheckMoisture->Sol_Dry No CheckTemp Is the reaction temperature optimal? CheckReagent->CheckTemp Yes Sol_Reagent Action: Use a fresh, high-purity reagent. Consider a more potent system (e.g., TCT/DMSO). CheckReagent->Sol_Reagent No Sol_Temp Action: Adjust temperature based on reagent stability and reaction kinetics (e.g., RT for TCT/DMSO). CheckTemp->Sol_Temp No

Caption: Decision tree for low conversion issues.

Q2: I'm observing significant formation of a high molecular weight impurity. What is it and how can I prevent it?

This is likely a dibenzyl ether-type dimer, formed by the reaction of the unreacted starting alcohol with the activated intermediate or the final product. This side reaction is particularly prevalent under conditions that favor an Sₙ1-type mechanism or when the concentration of the nucleophilic alcohol is high relative to the chlorinating agent.

Mechanism of Dimer Formation:

  • The alcohol's hydroxyl group is activated by the chlorinating agent (e.g., forms a chlorosulfite ester with SOCl₂).

  • This activated intermediate can either be attacked by a chloride ion (desired Sₙ2 pathway) or dissociate to form a stabilized benzylic carbocation (Sₙ1 pathway).

  • A molecule of the starting alcohol, acting as a nucleophile, can attack this carbocation, leading to the ether dimer.

Prevention Strategies:

  • Control Reagent Addition: Add the alcohol slowly to a solution of the chlorinating agent. This maintains a low concentration of the nucleophilic alcohol and a high concentration of the chloride source, favoring the desired reaction pathway.

  • Use a Non-Polar Solvent: Solvents like toluene or hexane disfavor the formation of charged intermediates (carbocations), thus suppressing the Sₙ1 pathway.

  • Choose an Sₙ2-Favorable Reagent: The TCT/DMSO system is reported to proceed primarily via an Sₙ2 mechanism, which minimizes carbocation formation and subsequent dimerization[7].

Q3: The reaction mixture turns dark, and my final yield is low after purification. What causes this degradation?

Degradation is often caused by overly harsh reaction conditions, particularly strong acids or high temperatures, which can affect the sensitive trifluoromethylpyridine ring system.

Causes and Mitigation:

  • Acid-Catalyzed Decomposition: Reagents like thionyl chloride generate HCl as a byproduct. In the presence of heat, this can lead to charring and decomposition of electron-rich aromatic systems.

    • Solution: If using SOCl₂, include a non-nucleophilic base like pyridine as an acid scavenger. However, this can complicate purification. The preferred solution is to switch to a neutral chlorination method like TCT/DMSO[6].

  • Thermal Instability: The product or starting material may not be stable at the reflux temperature of the chosen solvent for extended periods.

    • Solution: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. Use a lower reaction temperature if possible, even if it extends the reaction time. The TCT/DMSO method is advantageous here as it is typically performed at room temperature[7].

Recommended Experimental Protocol: Chlorination using TCT/DMSO

This protocol is based on a highly chemoselective and rapid method for chlorinating benzylic alcohols under neutral conditions[6][7].

Materials:

  • 2-(Hydroxymethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1 equiv)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.55 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting alcohol (1 equiv) in anhydrous DMSO.

  • Reagent Addition: To the stirred solution at room temperature, add TCT (0.55 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid, often completing within 10-40 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine can be purified by flash column chromatography on silica gel if necessary.

This method avoids harsh acidic conditions and high temperatures, minimizing degradation and side product formation, thereby leading to a higher isolated yield of the desired product[6][7].

References

  • Ma, H., Bao, Z., Bai, L. and Cao, W. (2012) A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Available from: [Link]

  • Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Sun, L., Peng, G., Niu, H., Wang, Q., Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Available from: [Link]

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions | Request PDF. ResearchGate. Available from: [Link]

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Thieme Chemistry. Available from: [Link]

  • PROCESS FOR PREPARING 2-HYDROXY-6-TRIFLUOROMETHYLPYRIDINE. European Patent Office - EP 0966441 B1. Available from: [Link]

  • CN1314889A - Chemical preparation method of 2-hydroxyl-6-trifluoromethylpyridine. Google Patents.
  • Furuya, T., Kuttan, A., & Nishiura, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 290–303. Available from: [Link]

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available from: [Link]

  • EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
  • Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. ResearchGate. Available from: [Link]

  • EP0110690A1 - Preparation of (trifluoromethyl)pyridines. Google Patents.
  • CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine. Google Patents.
  • Salter, R., & D'Oria, E. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(1), 21-35. Available from: [Link]

Sources

Optimization

Troubleshooting low conversion rates with 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Technical Support Center: Troubleshooting Low Conversion Rates with 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine As a Senior Application Scientist, I frequently encounter researchers struggling with low yields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion Rates with 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and stalled conversions when utilizing 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine[1] in nucleophilic substitution ( SN​2 ) workflows. While picolyl chlorides are generally excellent alkylating agents, this specific derivative presents a unique intersection of severe steric hindrance and inherent reagent instability.

This guide bypasses generic advice to dissect the exact mechanistic bottlenecks of this compound, providing you with self-validating protocols to drive your conversions from <30% to >90%.

Quantitative Reaction Optimization Matrix

To establish a baseline, we must first look at the data. The table below summarizes the quantitative improvements achieved by addressing the specific structural liabilities of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine during a standard secondary amine N-alkylation.

Reaction ParameterStandard ConditionOptimized ConditionConversion RatePrimary Mechanistic Failure Mode Solved
Base Equivalents K2​CO3​ (1.5 eq) Cs2​CO3​ (3.0 eq)< 30% > 85%Incomplete neutralization of the reagent's HCl salt[2].
Catalyst NoneNaI or KI (0.2 eq)25% 92%Steric hindrance at the SN​2 transition state by the 3- CF3​ group.
Solvent System THF (Reflux)Anhydrous DMF (80°C)40% 88%Poor solubility of carbonate bases; insufficient polarity for SN​2 .
Reagent Addition Bolus (All at once)Portion-wise (over 1 hr)< 50% 80%Intermolecular self-quaternization (polymerization)[3].

Mechanistic FAQs: Diagnosing Your Reaction Failure

Q: Why does my reaction stall at 20-30% conversion even after adding an excess of the alkylating agent? A: The primary culprit is the trifluoromethyl ( −CF3​ ) group located at the 3-position of the pyridine ring. Because it is ortho to the chloromethyl group at the 2-position, it exerts massive steric hindrance, physically blocking the optimal trajectory (180° back-attack) required for the incoming nucleophile during an SN​2 reaction. Furthermore, the −CF3​ group strongly withdraws electron density via induction, destabilizing any transient positive charge and rendering SN​1 pathways impossible. Causative Solution: Implement Finkelstein catalysis. By adding 0.2 equivalents of anhydrous Sodium Iodide (NaI), you transiently convert the sterically hindered picolyl chloride into a highly reactive picolyl iodide. The iodide is a superior leaving group that significantly lowers the activation energy of the SN​2 transition state, driving the reaction forward.

Q: I am observing a solid red/brown precipitate forming in my reaction mixture, and my product yield is near zero. What is this byproduct? A: You are observing self-quaternization (polymerization). Picolyl chlorides are notoriously unstable as free bases[3]. The basic pyridine nitrogen of one molecule will nucleophilically attack the electrophilic benzylic carbon of another molecule. This triggers a cascading polymerization event, forming a highly insoluble, dark red/brown polymeric salt. Causative Solution: Keep the steady-state concentration of the free base extremely low. Pre-activate your nucleophile, and add the 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine portion-wise or via a syringe pump.

Q: My LC-MS shows unreacted starting material, but I added 1.5 equivalents of base. Why isn't the reaction proceeding? A: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is frequently supplied and stored as a hydrochloride (HCl) salt to prevent the exact polymerization issue mentioned above[1]. If you calculate your base equivalents assuming the free base, your nucleophile will simply act as a sacrificial base to neutralize the HCl salt, instantly killing its nucleophilicity[2]. You must add an additional 1.0 equivalent of base strictly dedicated to neutralizing the reagent's salt.

Reaction Pathway Visualization

The following diagram maps the critical pathways in your reaction flask. Notice how the Finkelstein catalyst provides a high-efficiency bypass around the slow SN​2 route, while high concentrations and moisture lead to dead-end degradation.

Pathway SM 2-(Chloromethyl)-6-methoxy- 3-(trifluoromethyl)pyridine (HCl Salt) FreeBase Free Base (Reactive Intermediate) SM->FreeBase Base (Neutralization) Iodide Picolyl Iodide (Finkelstein Intermediate) FreeBase->Iodide NaI (Catalyst) Product Target Alkylated Product FreeBase->Product Nucleophile (Slow SN2) Polymer Self-Quaternization (Red Polymer) FreeBase->Polymer High Conc. Alcohol Hydrolysis Product (Picolyl Alcohol) FreeBase->Alcohol Trace H2O Iodide->Product Nucleophile (Fast SN2)

Mechanistic pathways: Finkelstein catalysis accelerates product formation while avoiding degradation.

Self-Validating Protocol: High-Yield Alkylation

This protocol is engineered as a self-validating system. By decoupling the nucleophile activation from the electrophile addition, we ensure that the highly reactive free-base form of the picolyl chloride is consumed by the target reaction the moment it is generated, effectively outcompeting degradation pathways.

Materials Required:

  • Target Nucleophile (Amine, Phenol, or Thiol) (1.0 eq)

  • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.2 eq)

  • Cesium Carbonate ( Cs2​CO3​ , strictly anhydrous) (3.0 eq)

  • Sodium Iodide (NaI, strictly anhydrous) (0.2 eq)

  • Anhydrous DMF (0.1 M relative to the nucleophile)

Step-by-Step Methodology:

  • System Purging (Moisture Elimination): Flame-dry a reaction flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen ( N2​ ) or Argon. Repeat this cycle three times. Causality: The chloromethyl group is highly sensitive to trace water under basic conditions, which leads to rapid hydrolysis into the corresponding picolyl alcohol.

  • Nucleophile Pre-Activation: Add the nucleophile (1.0 eq) and anhydrous Cs2​CO3​ (3.0 eq) to the flask. Inject anhydrous DMF to achieve a 0.1 M concentration. Stir the suspension vigorously at room temperature for 30 minutes. Causality: Cs2​CO3​ provides the "cesium effect," enhancing the solubility and reactivity of the nucleophile. Pre-forming the nucleophile ensures it is ready to instantly attack the electrophile.

  • Catalyst Integration: Add anhydrous NaI (0.2 eq) to the reaction mixture.

  • Controlled Electrophile Addition: Weigh out the 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.2 eq). Add the solid reagent to the stirring reaction mixture in four equal portions over 1 hour (one portion every 15 minutes) at room temperature. Causality: Portion-wise addition prevents the accumulation of the free-base picolyl chloride, entirely suppressing the formation of the red polymeric self-quaternization byproduct[3].

  • Thermal Acceleration: Once the final portion has been added, heat the reaction block to 80°C. Allow the reaction to proceed for 4-12 hours. Monitor via LC-MS. The transient picolyl iodide will easily overcome the steric shielding of the 3- CF3​ group.

  • Quench and Phase Extraction: Cool the reaction to room temperature. Quench by adding saturated aqueous NH4​Cl (equal to the DMF volume) to neutralize the remaining base. Extract the aqueous layer with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5x). Causality: DMF is highly soluble in water, but multiple brine washes are required to fully partition it out of the organic phase, ensuring a clean crude NMR. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

References

  • ConnectSci. "Synthesis and Ring Cyclization–Expansion–Contraction Reactions of Some New 2,2-Disubstituted Indan-1,3-diones and Related Compounds." URL: [Link]

  • Google Patents. "US7217835B2 - Production method of O-substituted tyrosine compound.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine vs. 2-(Chloromethyl)pyridine

As a Senior Application Scientist in medicinal chemistry and process development, understanding the nuanced reactivity of halomethyl pyridine building blocks is critical. While 2-(chloromethyl)pyridine (commonly known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, understanding the nuanced reactivity of halomethyl pyridine building blocks is critical. While 2-(chloromethyl)pyridine (commonly known as picolyl chloride) is a ubiquitous alkylating agent, highly functionalized derivatives like 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine are increasingly utilized to introduce complex pharmacophores into active pharmaceutical ingredients (APIs).

This guide provides an in-depth, objective comparison of their reactivity profiles, focusing on nucleophilic substitution ( SN​2 ) kinetics, free base stability, and the structural causality driving these differences.

Structural and Electronic Profiling: The Causality of Reactivity

The reactivity of halomethyl pyridines in SN​2 reactions is dictated by a delicate balance of electronic stabilization of the transition state and steric accessibility [1].

2-(Chloromethyl)pyridine (Picolyl Chloride)

Picolyl chloride serves as the baseline for this comparison. The pyridine nitrogen exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect. During an SN​2 displacement, the nitrogen delocalizes the developing negative charge in the transition state, significantly lowering the activation energy [1].

  • The Instability Dilemma: Because the benzylic carbon is highly electrophilic and the pyridine nitrogen remains a competent nucleophile, the free base of 2-(chloromethyl)pyridine undergoes rapid, exothermic self-condensation (polymerization) to form quaternary ammonium salts [2]. Consequently, it must be handled and stored as a hydrochloride salt.

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

This molecule introduces two critical modifying groups that drastically alter its reactivity profile:

  • Steric Shielding (C3-Trifluoromethyl): The CF3​ group has a van der Waals radius comparable to an isopropyl group. Positioned ortho to the chloromethyl group, it creates severe steric hindrance, physically blocking the 180∘ backside attack trajectory required for an incoming nucleophile.

  • Electronic Modulation (C3- CF3​ and C6-Methoxy): The strongly electron-withdrawing CF3​ group further depletes electron density from the ring. While this theoretically increases the electrophilicity of the C2 carbon, the steric penalty overwhelmingly dominates, resulting in a dramatically slower SN​2 reaction rate. Furthermore, the CF3​ group pulls electron density away from the adjacent pyridine nitrogen, rendering it non-nucleophilic.

  • Enhanced Stability: Due to the sterically shielded electrophilic center and the electronically deactivated nitrogen, this compound is highly stable as a free base and does not undergo the rapid self-condensation seen in unsubstituted picolyl chloride [3].

Mechanistic Visualization

To conceptualize the steric differences during an alkylation event, the following diagram illustrates the SN​2 transition state trajectories for both substrates.

G cluster_A 2-(Chloromethyl)pyridine (Picolyl Chloride) cluster_B 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine N1 Nucleophile (e.g., Amine) C1 C2-Chloromethyl (Open Trajectory) N1->C1 Unhindered Backside Attack P1 Fast SN2 Alkylation C1->P1 N2 Nucleophile (e.g., Amine) CF3 C3-CF3 Group (Steric Shield) N2->CF3 Steric Clash C2 C2-Chloromethyl (Shielded) N2->C2 Hindered Trajectory P2 Slow SN2 Alkylation C2->P2

Caption: Comparative SN​2 transition state trajectories highlighting the steric blockade caused by the C3- CF3​ group.

Quantitative Comparative Data

The following table summarizes the physicochemical and reactivity differences between the two substrates, providing actionable data for synthetic planning.

Parameter2-(Chloromethyl)pyridine2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
CAS Number 4377-33-7 (Free Base) / 6959-47-3 (HCl Salt)1807153-07-6
Commercial Form Hydrochloride Salt (Solid)Free Base (Liquid/Low-melting solid)
Free Base Stability Highly Unstable (Polymerizes in minutes/hours)Stable (No spontaneous self-condensation)
SN​2 Relative Rate Very Fast (Requires careful temperature control)Slow to Moderate (Often requires heating/catalysis)
Nitrogen Nucleophilicity High (Prone to N-alkylation side reactions)Very Low (Deactivated by adjacent CF3​ )
Storage Conditions Hygroscopic, store at 2–8°C under ArgonAmbient to 2–8°C, standard inert storage

Experimental Methodologies: Self-Validating Protocols

To empirically validate the reactivity differences, the following standardized protocols are utilized in our laboratories. These workflows are designed to isolate the kinetic variables of the substrates.

Protocol A: Kinetic Profiling via N-Alkylation of Piperidine

This protocol tracks the SN​2 reaction rate of both substrates with a standard secondary amine (piperidine). We utilize Potassium Carbonate ( K2​CO3​ ) as a heterogeneous base because it effectively scavenges HCl (crucial when using the picolyl chloride HCl salt) without inducing competitive hydrolysis of the chloromethyl group, which can occur with soluble hydroxide bases.

Reagents & Equipment:

  • Substrate A: 2-(Chloromethyl)pyridine HCl (1.0 mmol)

  • Substrate B: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (1.0 mmol)

  • Nucleophile: Piperidine (1.2 mmol)

  • Base: Anhydrous K2​CO3​ (2.5 mmol)

  • Solvent: Anhydrous Acetonitrile ( MeCN , 10 mL) - Chosen for its polar aprotic nature, which leaves the nucleophile unsolvated and highly reactive.

  • Analysis: HPLC-UV (254 nm)

Step-by-Step Procedure:

  • Preparation: In two separate, flame-dried 25 mL round-bottom flasks, add 10 mL of anhydrous MeCN and 2.5 mmol of finely powdered K2​CO3​ .

  • Substrate Addition: Add 1.0 mmol of the respective halomethyl pyridine to each flask. Stir at 25°C for 10 minutes (This step liberates the free base of picolyl chloride in situ).

  • Initiation: Add 1.2 mmol of piperidine to each flask simultaneously. Begin timing ( t=0 ).

  • Kinetic Sampling: At t=5,15,30,60,120 minutes, withdraw a 50 μL aliquot from each reaction.

  • Quenching: Immediately dilute the aliquot into 1 mL of a 50:50 Water/Acetonitrile mixture containing 0.1% TFA to quench the reaction by protonating the piperidine.

  • Analysis: Analyze via HPLC-UV to determine the conversion percentage of the starting material to the N-alkylated product.

Expected Result: Picolyl chloride will show >90% conversion within 15 minutes at 25°C. The CF3​ -substituted analog will show <20% conversion in the same timeframe, requiring elevation to 60–80°C to achieve reaction completion.

Workflow S1 Step 1: System Setup MeCN + K2CO3 (2.5 eq) at 25°C S2 Step 2: Substrate Addition Add Halomethyl Pyridine (1.0 eq) S1->S2 S3 Step 3: Reaction Initiation Add Piperidine (1.2 eq), Start Timer S2->S3 S4 Step 4: Kinetic Sampling Aliquots at 5, 15, 30, 60, 120 min S3->S4 S5 Step 5: Acidic Quench Dilute in H2O/MeCN + 0.1% TFA S4->S5 S6 Step 6: HPLC-UV Analysis Plot Conversion vs. Time S5->S6

Caption: Standardized experimental workflow for kinetic profiling of SN​2 alkylation rates.

Protocol B: Free Base Stability Assessment

To validate the self-condensation risk, the free base of picolyl chloride must be isolated and compared against the functionalized analog.

  • Liberation: Dissolve 5 mmol of 2-(chloromethyl)pyridine HCl in 10 mL of cold water ( 0∘C ). Add 10 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8.

  • Extraction: Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the DCM under reduced pressure at 20∘C to yield the neat free base.

  • Incubation: Place the neat free base of picolyl chloride and the neat 2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine in separate vials at 25°C.

  • Monitoring: Monitor visually for increased viscosity/color change and analyze via 1H -NMR (in CDCl3​ ) every 2 hours.

Expected Result: The picolyl chloride free base will rapidly darken and polymerize into an insoluble mass within hours, evidenced by the disappearance of the sharp singlet for the −CH2​Cl protons (~4.6 ppm) in NMR. The substituted analog will remain a stable, clear liquid indefinitely under identical conditions.

Conclusion

The selection between these two reagents dictates the entire synthetic strategy. 2-(Chloromethyl)pyridine is highly reactive but requires strict handling as a salt and mild conditions to prevent polymerization. In contrast, 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine sacrifices SN​2 kinetic speed for exceptional stability and the introduction of highly desirable medicinal chemistry motifs (methoxy and trifluoromethyl groups). Reactions utilizing the latter will almost universally require higher temperatures, extended reaction times, or the addition of catalysts (such as Sodium Iodide for in situ Finkelstein activation) to overcome the substantial steric barrier imposed by the C3- CF3​ group.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23392, Picolyl chloride hydrochloride. PubChem. Retrieved from [Link]

Comparative

A Comparative Guide to the Gas Chromatography Analysis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and its Impurities

For researchers, scientists, and professionals in drug development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We will focus on the application of gas chromatography (GC) for impurity profiling, offering a robust experimental protocol and a comprehensive validation strategy grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine derivative whose reactivity is centered around the chloromethyl group, making it a valuable synthon. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis and storage. The presence of these impurities, even at trace levels, can have a significant impact on the yield and purity of the final product, and potentially introduce toxicological risks. Therefore, a highly selective and sensitive analytical method is crucial for the reliable quantification of the main component and the detection and control of its impurities.

Comparative Analysis of Analytical Techniques: GC vs. HPLC

The two primary chromatographic techniques for the analysis of small organic molecules are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these two is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Inert Gas (e.g., Helium, Nitrogen)Liquid Solvent Mixture
Principle of Separation Volatility and interaction with stationary phasePolarity and interaction with stationary and mobile phases
Operating Temperature High (required for volatilization)Typically Room Temperature
Analyte Suitability Volatile and thermally stable compoundsNon-volatile, polar, and thermally labile compounds
Speed Generally faster run timesCan have longer run times
Cost-Effectiveness Lower operational cost (gases are cheaper than solvents)Higher operational cost due to solvent consumption and disposal

For 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine, its molecular structure suggests sufficient volatility and thermal stability to be amenable to GC analysis. GC often provides higher resolution and speed for such compounds compared to HPLC.[2][3] While HPLC is a viable alternative, particularly if the impurities are non-volatile or thermally sensitive, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is generally the more direct and efficient approach for this class of compounds.[2]

Analyte 2-(Chloromethyl)-6-methoxy- 3-(trifluoromethyl)pyridine Properties Physicochemical Properties - Volatility - Thermal Stability - Polarity Analyte->Properties Decision Method Selection Properties->Decision GC Gas Chromatography (GC) HPLC High-Performance Liquid Chromatography (HPLC) Decision->GC Volatile & Thermally Stable Decision->HPLC Non-Volatile or Thermally Labile

Figure 1: Logical Flow for Analytical Method Selection.

Recommended Analytical Approach: Gas Chromatography (GC)

Given the likely volatility of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and its potential impurities, GC is the recommended technique. A capillary GC system equipped with a Flame Ionization Detector (FID) offers a robust and cost-effective solution for quantitative analysis. For impurity identification and confirmation, coupling the GC to a Mass Spectrometer (MS) is the gold standard.

3.1. Potential Impurities

A thorough understanding of the synthetic route is essential for predicting potential impurities. The synthesis of trifluoromethylpyridines often involves chlorination and fluorination steps.[4] Potential impurities for 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted intermediates, such as the corresponding alcohol before chlorination.

  • Positional Isomers: Isomers with the substituents at different positions on the pyridine ring.

  • Over-chlorinated/fluorinated species: Byproducts with additional halogen atoms.[4]

  • Hydrolysis Products: The corresponding alcohol formed by the hydrolysis of the chloromethyl group.

  • Decomposition Products: Products formed due to thermal or chemical degradation.

Experimental Protocol for GC Analysis

This protocol provides a starting point for the GC analysis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and its impurities. Method optimization and validation are essential before routine use.

4.1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID). For mass spectral analysis, an Agilent 5977B GC/MSD or equivalent.

  • GC Column: A mid-polarity column is recommended to resolve a range of potential impurities. A good starting point is a (50%-phenyl)-methylpolysiloxane phase (e.g., DB-17, HP-50+, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen of high purity (99.999%).

  • Gases for FID: Hydrogen (high purity) and compressed air (hydrocarbon-free).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: High-purity acetone or ethyl acetate (GC grade).

4.2. Standard and Sample Preparation

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

4.3. GC Method Parameters

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the analyte and impurities without degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for the main component.
Injection Volume 1 µLA standard volume for capillary GC.
Oven Temperature Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column.
Detector FIDUniversal detector for organic compounds, providing a linear response over a wide range.
Detector Temperature 300 °CPrevents condensation of the analytes in the detector.
Hydrogen Flow 30 mL/minStandard for FID.
Air Flow 300 mL/minStandard for FID.
Makeup Gas (N2 or He) 25 mL/minEnsures efficient sweeping of the column effluent into the detector flame.

4.4. Data Analysis

  • Identify the peak for 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine in the sample chromatogram by comparing its retention time with that of the reference standard.

  • For impurity analysis, perform peak area normalization to estimate the percentage of each impurity. For quantitative analysis of specific impurities, use the calibration curve generated from the respective reference standards.

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Injection Inject 1 µL into GC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Separation on DB-17 Column Injection->Separation Detection Detection by FID/MS Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Figure 2: GC Analytical Workflow for Impurity Analysis.

Method Validation Strategy (Based on ICH Q2(R1))

A robust analytical method requires thorough validation to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[5][6][7][8]

5.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • Experimental Approach: Analyze a blank solvent, a placebo (if applicable), the reference standard, the sample, and a spiked sample containing known impurities. The method should demonstrate that the peak for the main component is free from interference from any impurities. For GC-MS, the mass spectra can be used to confirm peak purity.

5.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Experimental Approach: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

5.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Perform recovery studies by spiking a known amount of the analyte and impurities into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within an acceptable range (e.g., 98-102%).

5.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

5.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: Introduce small variations in the method parameters, such as injector temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min), and assess the impact on the results.

Conclusion

The gas chromatographic method outlined in this guide provides a robust and reliable approach for the analysis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and its impurities. The combination of a mid-polarity capillary column with FID or MS detection offers the necessary selectivity and sensitivity for accurate quantification and identification of trace-level impurities. Adherence to a rigorous validation protocol, as prescribed by ICH guidelines, is paramount to ensure the generation of high-quality, defensible data, which is a critical requirement in the pharmaceutical and agrochemical industries. This guide serves as a comprehensive starting point for developing and implementing a scientifically sound analytical control strategy for this important chemical intermediate.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2023). Quality Guidelines. [Link]

  • Health Canada. (2015). Validation of Analytical Procedures: Text and Methodology - ICH Topic Q2(R1). [Link]

  • Chromatography Online. (2018). Method categories according to the ICH Q2(R1). [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. [Link]

  • MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Chem-Online. 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine — Chemical Substance Information. [Link]

  • MavMatrix. DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubChemLite. 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO). [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • R Discovery. (2005). 2-(Trifluoromethyl)pyridine. [Link]

  • PMC. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]

  • ACS Publications. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. [Link]

  • PMC. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • Future4200. (2019). GC/FID vs HPLC. [Link]

  • Google Patents.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • ResearchGate. (2014). HPLC or GC?. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.